5-[(5-Bromo-2-furyl)methylene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
5-[(5-Bromo-2-furyl)methylene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0894687
InChI:
InChI=1S/C18H17BrN2O3S/c1-3-10-21-17(22)15(11-14-8-9-16(19)24-14)25-18(21)20-12-4-6-13(23-2)7-5-12/h4-9,11H,3,10H2,1-2H3/b15-11-,20-18?
SMILES:
CCCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=NC3=CC=C(C=C3)OC
Molecular Formula:
C18H17BrN2O3S
Molecular Weight:
421.3 g/mol
5-[(5-Bromo-2-furyl)methylene]-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC0894687
Molecular Formula: C18H17BrN2O3S
Molecular Weight: 421.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17BrN2O3S |
|---|---|
| Molecular Weight | 421.3 g/mol |
| IUPAC Name | (5Z)-5-[(5-bromofuran-2-yl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H17BrN2O3S/c1-3-10-21-17(22)15(11-14-8-9-16(19)24-14)25-18(21)20-12-4-6-13(23-2)7-5-12/h4-9,11H,3,10H2,1-2H3/b15-11-,20-18? |
| Standard InChI Key | VXHDHSDFSBFWNP-CYIIUJIZSA-N |
| Isomeric SMILES | CCCN1C(=O)/C(=C/C2=CC=C(O2)Br)/SC1=NC3=CC=C(C=C3)OC |
| SMILES | CCCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=NC3=CC=C(C=C3)OC |
| Canonical SMILES | CCCN1C(=O)C(=CC2=CC=C(O2)Br)SC1=NC3=CC=C(C=C3)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator